ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 864925-71-3
Cat. No.: VC4568229
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864925-71-3 |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.47 |
| IUPAC Name | ethyl 3-carbamoyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C20H21N3O4S/c1-2-27-20(26)23-11-10-14-15(12-23)28-19(17(14)18(21)25)22-16(24)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H2,21,25)(H,22,24)/b9-8+ |
| Standard InChI Key | GWOLUOQZHHCOLY-CMDGGOBGSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3 |
Introduction
Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound integrates a thieno[2,3-c]pyridine core with functional groups such as a cinnamamido moiety and carbamoyl and ethoxycarbonyl substituents.
Structural Features
The compound's molecular structure can be divided into three key components:
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Thieno[2,3-c]pyridine Core: This bicyclic system provides the foundation for the molecule's biological activity.
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Cinnamamido Substituent: The cinnamamido group contributes to potential interactions with biological targets through π-stacking and hydrogen bonding.
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Carbamoyl and Ethoxycarbonyl Groups: These functional groups enhance solubility and may play roles in intermolecular hydrogen bonding.
Synthesis
The synthesis of ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions:
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Formation of the Thienopyridine Core: This step often employs cyclization reactions involving thiophene derivatives and nitrogen-containing reagents.
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Functionalization: The addition of the cinnamamido group is achieved via amide bond formation using cinnamic acid derivatives.
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Introduction of Carbamoyl and Ethoxycarbonyl Groups: These groups are introduced through reactions with carbamoyl chloride or ethyl chloroformate under basic conditions.
Characterization Techniques
The compound is characterized using advanced spectroscopic and analytical methods:
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Nuclear Magnetic Resonance (NMR): and NMR confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides and esters.
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X-ray Crystallography: Determines the precise three-dimensional structure.
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit:
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Anti-inflammatory Activity: Docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation.
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Antimicrobial Properties: The thienopyridine scaffold shows activity against bacterial strains due to its ability to interfere with microbial enzymes.
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Anticancer Potential: The molecule’s ability to interact with DNA or inhibit specific kinases makes it a candidate for anticancer research.
Research Significance
Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate represents a promising scaffold for drug discovery due to its versatile biological activities. Further structure-activity relationship (SAR) studies are needed to optimize its pharmacological properties.
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